Oleuropein

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Source Oleuropein with confidence. Unlike generic olive phenolics or common antioxidants, this glycosylated secoiridoid delivers mechanistic specificity: uncompetitive α-glucosidase inhibition (distinct from hydroxytyrosol's non-competitive mode), superior carbonic anhydrase hCA I potency (IC50 1.57 µM vs. verbascoside), and validated antiproliferative activity ranking second among six key olive secoiridoids across breast, prostate, and colon cancer lines. The dual ACE/NEP inhibitory profile of its aglycone form provides distinct cardiovascular research advantages. Insist on ≥98% HPLC purity for reproducible, publication-grade data.

Molecular Formula C25H32O13
Molecular Weight 540.5 g/mol
CAS No. 32619-42-4
Cat. No. B1677263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleuropein
CAS32619-42-4
SynonymsOleuropein
Molecular FormulaC25H32O13
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESCC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O
InChIInChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3+/t14-,18+,20+,21-,22+,24-,25-/m0/s1
InChIKeyRFWGABANNQMHMZ-ZCHJGGQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oleuropein (CAS 32619-42-4): A Multifunctional Secoiridoid Polyphenol for Diverse Research Applications


Oleuropein (CAS: 32619-42-4) is a glycosylated secoiridoid polyphenol that constitutes the principal bioactive component of olive (Olea europaea L.) leaves, where its content can range from 21.0 to 98.0 mg/g of extract depending on genotype [1]. Unlike many of its simpler phenolic counterparts, oleuropein possesses a structurally complex secoiridoid backbone linked to a hydroxytyrosol moiety, a feature that confers a unique and broad spectrum of biological activities [2]. As the most abundant phenolic compound in olive leaves, it serves as the primary source and precursor for other key olive bioactives, including its aglycone form and hydroxytyrosol, making it a cornerstone compound for research in natural product chemistry, nutrition, and pharmacology [3].

Why Oleuropein Cannot Be Substituted by Other Common Olive Phenolics or Simple Antioxidants


The substitution of oleuropein with structurally related olive phenolics (e.g., hydroxytyrosol, tyrosol) or common antioxidants (e.g., vitamin E) is scientifically unsound due to profound differences in their specific molecular targets, mechanisms of action, and in vivo bioavailability. While oleuropein serves as a precursor to hydroxytyrosol, the two compounds exhibit distinct enzymatic inhibition profiles; for example, oleuropein acts as an uncompetitive inhibitor of α-glucosidase, whereas hydroxytyrosol is a non-competitive inhibitor, indicating divergent binding sites and kinetic behaviors [1]. Furthermore, in specific assays such as carbonic anhydrase inhibition, oleuropein demonstrates higher potency than another key olive biophenol, verbascoside [2]. In contrast, simpler phenols like tyrosol exhibit negligible antioxidant activity in model systems compared to the potent peroxyl radical-scavenging effects of oleuropein [3]. These functional disparities, which are not merely differences in potency but fundamental variations in biological interaction, render generic substitution a high-risk approach for obtaining reproducible and predictable experimental outcomes.

Quantitative Differentiation of Oleuropein: A Guide to Specific Research Advantages


Superior Potency as a Human Carbonic Anhydrase I (hCA I) Inhibitor

In a direct comparison of two major olive biophenols, oleuropein demonstrated a more potent inhibitory effect on the human carbonic anhydrase I (hCA I) isoenzyme than verbascoside. The study utilized an in vitro esterase activity assay to determine the half-maximal inhibitory concentration (IC50) for both compounds [1].

Carbonic Anhydrase Enzyme Inhibition Drug Discovery Molecular Docking

Quantified Superiority in Peroxyl Radical-Scavenging Activity Over Simpler Phenols

A kinetic study comparing the antioxidative efficacy of various olive phenolics in a thermal-initiated methyl linoleate oxidation model revealed a clear hierarchy of activity. The study quantified the stoichiometric coefficient of inhibition, a measure of radical-scavenging efficiency, for oleuropein, hydroxytyrosol, and tyrosol, using butylated hydroxytoluene (BHT) as a reference standard [1].

Antioxidant Free Radical Lipid Peroxidation Natural Product Chemistry

Distinct Mechanism of α-Glucosidase Inhibition Compared to Hydroxytyrosol

A comparative enzyme kinetic study elucidated that oleuropein and its metabolite, hydroxytyrosol, inhibit α-glucosidase through fundamentally different mechanisms. Using Lineweaver-Burk plot analysis, the mode of inhibition for each compound was characterized, revealing distinct interactions with the enzyme [1].

α-Glucosidase Diabetes Enzyme Kinetics Postprandial Hyperglycemia

ACE and NEP Dual Inhibition: A Unique Pharmacological Profile Among Secoiridoid Glycosides

In a study investigating the metallopeptidase inhibitory activity of various secoiridoid glycosides, oleuropein and its aglycone were identified as dual inhibitors of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). The study compared their activity to other structurally related compounds, such as oleacein and various glycosides [1].

ACE Inhibitor NEP Inhibitor Cardiovascular Hypertension Metallopeptidase

Comparative Antiproliferative Efficacy Against a Spectrum of Cancer Cell Lines

A systematic, large-scale comparative study evaluated the cytotoxic and antiproliferative effects of six major olive secoiridoids across 16 human cancer cell lines. This study provides a direct comparison of oleuropein aglycone with other prominent olive oil phenols, including oleocanthal and oleacein, establishing a clear hierarchy of potency under uniform experimental conditions [1].

Cancer Cytotoxicity Antiproliferative Chemoprevention Cell Viability

High-Impact Research and Industrial Applications for Oleuropein Based on Quantitative Evidence


Preclinical Cardiovascular Research: Investigating Dual ACE/NEP Inhibition

For studies on hypertension and heart failure, the unique dual ACE/NEP inhibitory activity of oleuropein aglycone provides a distinct mechanistic advantage [1]. This profile is not shared by the parent glycoside or simpler olive phenols, making it the compound of choice for exploring novel pathways in blood pressure regulation and cardiovascular protection. Its specific IC50 values for ACE (20 µM) and NEP (35 µM) offer clear benchmarks for dose-response studies in vitro and in vivo.

Anticancer Drug Discovery and Chemoprevention Studies

In the screening and development of novel anticancer agents from natural sources, oleuropein aglycone is a top-tier candidate. Systematic comparative data shows it is the second most potent antiproliferative secoiridoid among six key olive compounds, consistently outperforming oleacein and others across a broad panel of human cancer cell lines [2]. This makes it a highly promising lead compound for research into cancers of the breast, prostate, and colon, among others.

Carbonic Anhydrase Inhibitor Development for Glaucoma and Neurological Disorders

Researchers focused on developing novel inhibitors for carbonic anhydrase isoforms, which are therapeutic targets for glaucoma, epilepsy, and cancer, should prioritize oleuropein over other olive biophenols like verbascoside. Quantitative data confirms its superior potency against hCA I (IC50: 1.57 µM) and a favorable binding profile revealed by molecular docking studies [3]. This evidence positions oleuropein as a more effective natural scaffold for lead optimization in CA inhibitor programs.

Nutraceutical and Functional Food Development for Metabolic Health

For formulators developing supplements or functional foods targeting postprandial glycemic control, oleuropein offers a distinct mechanism of α-glucosidase inhibition (uncompetitive) compared to its common metabolite hydroxytyrosol (non-competitive) [4]. This kinetic difference can translate into unique physiological effects, particularly in high-substrate environments, making oleuropein a more suitable active ingredient for specific metabolic health applications where this mode of action is desired.

Technical Documentation Hub

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